molecular formula C7H6BClO4 B566857 3-Borono-2-chlorobenzoic acid CAS No. 1314264-58-8

3-Borono-2-chlorobenzoic acid

Cat. No.: B566857
CAS No.: 1314264-58-8
M. Wt: 200.381
InChI Key: YYPCOIKUZIKPGL-UHFFFAOYSA-N
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Description

3-Borono-2-chlorobenzoic acid is an organic compound with the molecular formula C7H6BClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a boronic acid group and a chlorine atom. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-2-chlorobenzoic acid typically involves the borylation of 2-chlorobenzoic acid. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Borono-2-chlorobenzoic acid is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organohalide.

    Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Borono-2-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3-borono-2-chlorobenzoic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 3-Borono-2-chlorobenzoic acid is unique due to the presence of the boronic acid group, which makes it highly reactive in cross-coupling reactions. This reactivity is not observed in its halogenated counterparts, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-borono-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPCOIKUZIKPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681739
Record name 3-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314264-58-8
Record name 3-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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